N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-27-19-7-4-6-18(16-19)20(25-11-13-28-14-12-25)17-24-22(26)23(9-2-3-10-23)21-8-5-15-29-21/h4-8,15-16,20H,2-3,9-14,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWFNRNCVOSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a compound with a complex structure, has garnered attention in pharmacological research for its potential biological activities. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and relevant data.
The compound's chemical formula is , with a molecular weight of 403.5 g/mol. Its structural features include a morpholinoethyl group and a thiophenyl moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O4S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 941976-35-8 |
Preliminary studies suggest that this compound may interact with various receptors in the central nervous system (CNS). The presence of the morpholino and thiophene groups indicates potential activity as a ligand for neurotransmitter receptors, possibly influencing pathways related to mood and cognition.
Pharmacological Studies
- Receptor Binding Affinity : Research has indicated that compounds with similar structures exhibit significant binding affinities for cannabinoid receptors, particularly CB1 and CB2. For instance, related morpholinoethyl derivatives have shown Ki values in the nanomolar range for these receptors, suggesting potential therapeutic applications in pain management and neuroprotection .
- Psychoactive Effects : A study examining new psychoactive substances (NPS) highlighted the increasing prevalence of compounds similar to this compound among users. This underscores the necessity for further investigation into its psychoactive properties and safety profile .
Case Studies
- Case Study 1 : A clinical trial involving participants using similar psychoactive substances reported varied effects on mood elevation and anxiety reduction. While direct data on this specific compound is limited, the trends observed suggest potential anxiolytic properties worth exploring further.
- Case Study 2 : In vitro studies demonstrated that compounds with structural similarities exhibited anti-inflammatory effects by modulating cytokine release in macrophages. This suggests that this compound may possess therapeutic potential in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with related carboxamide derivatives to highlight structural, synthetic, and functional distinctions. Key analogs include cyclopentanecarboxamides, thiophene-containing amides, and morpholino-substituted compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to the cyclopentanecarboxamides in , where yields range from 53–66% . Thiophene-containing analogs (e.g., N-(2-Nitrophenyl)Thiophene-2-Carboxamide) are synthesized via refluxing acyl chlorides with amines, a method adaptable to the target compound’s thiophene moiety .
Structural and Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in ’s analog. This difference may alter binding affinity in biological targets (e.g., enzymes or receptors) . The morpholinoethyl side chain enhances solubility in polar solvents compared to purely aromatic substituents (e.g., benzoyl in 2.14), a feature critical for bioavailability .
Thermal Stability: Melting points for cyclopentanecarboxamides (148–201°C, ) suggest moderate thermal stability, influenced by substituent bulkiness and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to align with morpholino-containing analogs (e.g., ~150–200°C) .
Biological Relevance: Thiophene-carboxamide derivatives (e.g., ) exhibit genotoxicity and antimicrobial activity, implying the target compound may share similar bioactivity profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a cyclopentanecarboxylic acid derivative (e.g., activated as an acyl chloride) with a substituted ethylamine intermediate. For example:
Intermediate preparation : Synthesize the morpholinoethyl-3-methoxyphenylamine moiety via nucleophilic substitution or reductive amination (e.g., using 2-(3-methoxyphenyl)ethylamine and morpholine derivatives) .
Acylation : React 1-(thiophen-2-yl)cyclopentanecarbonyl chloride with the amine intermediate in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux, as demonstrated in analogous thiophene carboxamide syntheses .
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry, temperature, and solvent polarity to minimize side products (e.g., over-alkylation).
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodology :
Crystallization : Use slow evaporation from a solvent mixture (e.g., acetonitrile/water) to obtain single crystals .
Data collection : Perform X-ray diffraction experiments (e.g., Mo-Kα radiation).
Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
Visualization : Validate packing interactions and hydrogen-bonding motifs using Mercury CSD , which supports void analysis and intermolecular interaction mapping .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thiophene carboxamides?
- Methodology :
Data harmonization : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, thiophene carboxamides exhibit variable genotoxicity depending on substituent positioning .
Computational modeling : Use molecular docking to assess binding affinity variations to target receptors (e.g., kinases or GPCRs). Differences in morpholino or thiophene ring orientation may explain discrepancies .
Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile divergent results, as demonstrated in receptor-response studies of structurally related compounds .
Q. What strategies are effective for analyzing non-classical intermolecular interactions (e.g., C–H⋯O/S) in the solid-state structure of this compound?
- Methodology :
Topological analysis : Use CrystalExplorer or Mercury CSD to calculate Hirshfeld surfaces and quantify interaction contributions (e.g., π-π stacking vs. van der Waals contacts) .
Energy frameworks : Compute interaction energies (e.g., Coulombic, dispersion) to rank stabilizing forces, as applied in studies of N-aryl thiophene carboxamides .
Thermal analysis : Correlate interaction strength with thermal stability via DSC/TGA to validate computational predictions.
Q. How can computational methods predict the metabolic stability of this compound, and what experimental validations are required?
- Methodology :
In silico prediction : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites, focusing on morpholino ring oxidation and thiophene sulfur metabolism .
In vitro assays : Perform microsomal stability tests (human liver microsomes) with LC-MS/MS quantification. Compare half-life () to structural analogs (e.g., N-(2-morpholino-2-(p-tolyl)ethyl)benzamide derivatives) .
Isotope labeling : Use C-labeled compound to track metabolite formation pathways.
Q. What experimental and computational approaches are suitable for studying the conformational flexibility of the morpholinoethyl group?
- Methodology :
Dynamic NMR : Analyze temperature-dependent H NMR spectra in DMSO-d to detect restricted rotation around the C–N bond .
DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map energy barriers for morpholino ring puckering .
Crystallographic comparison : Compare torsion angles across polymorphs or salts (if available) to assess flexibility’s impact on packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
